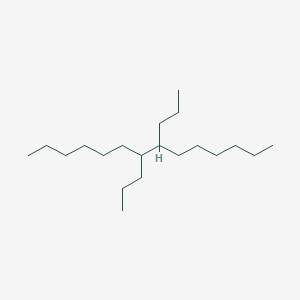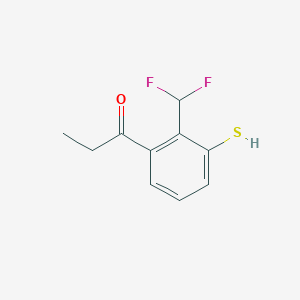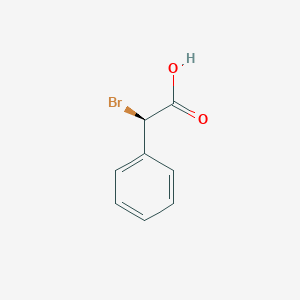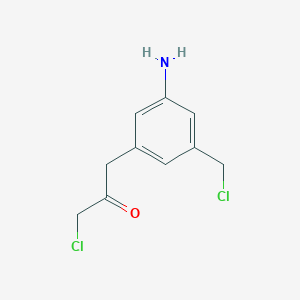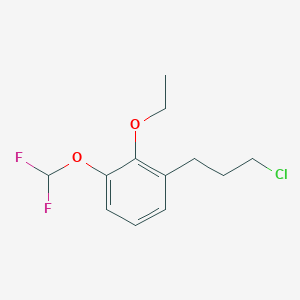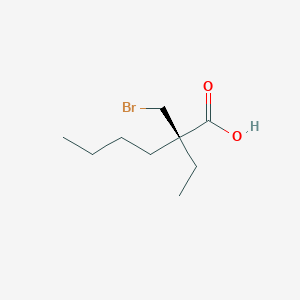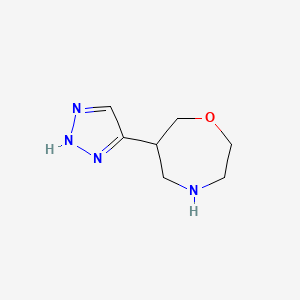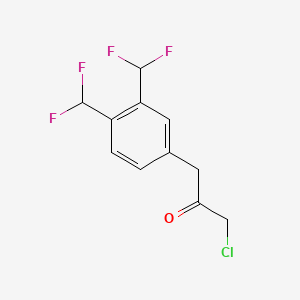![molecular formula C16H19N3O2 B14064801 ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 101512-65-6](/img/structure/B14064801.png)
({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile is a chemical compound with the molecular formula C16H19N3O2 It is known for its unique structure, which includes a bis(2-methoxyethyl)amino group attached to a phenyl ring, further connected to a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile typically involves the reaction of 4-(bis(2-methoxyethyl)amino)benzaldehyde with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of dyes, polymers, and other organic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in treating diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group allows the compound to bind to enzymes and receptors, modulating their activity. The propanedinitrile moiety can participate in electron transfer reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile stands out due to its unique combination of functional groups. The presence of both bis(2-methoxyethyl)amino and propanedinitrile groups provides a distinct reactivity profile, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets highlights its potential in research and industry.
Propriétés
Numéro CAS |
101512-65-6 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H19N3O2/c1-20-9-7-19(8-10-21-2)16-5-3-14(4-6-16)11-15(12-17)13-18/h3-6,11H,7-10H2,1-2H3 |
Clé InChI |
CWCAFEZMYQVPKT-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCOC)C1=CC=C(C=C1)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


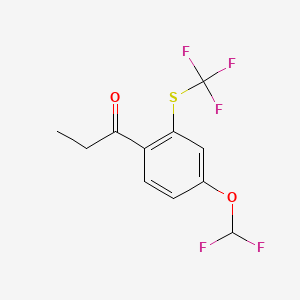
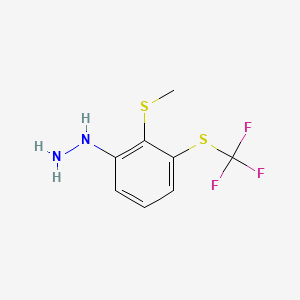


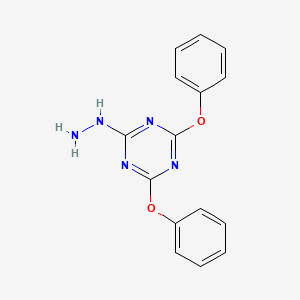
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
